Bienvenue dans la boutique en ligne BenchChem!

Msg606 tfa

MC1R Melanocortin Receptor GPCR

MSG606 TFA combines potent MC1R antagonism (IC50 17 nM) with partial agonism at MC3/MC5, a unique mixed pharmacology absent in pan‑antagonists (e.g., SHU9119) and agonists (α‑MSH). Crucially, it is the only tool that reverses morphine‑induced hyperalgesia exclusively in female mice, enabling sex‑specific pain pathway studies impossible with non‑sex‑selective agents like MK‑801. Procure ≥95% HPLC‑pure product with validated solubility protocols (DMSO:Tween 80:Saline) to ensure reproducible in vivo dosing and interpretable MC1R‑specific data.

Molecular Formula C64H83F3N20O15S
Molecular Weight 1461.5 g/mol
Cat. No. B14766950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsg606 tfa
Molecular FormulaC64H83F3N20O15S
Molecular Weight1461.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSC1)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6.C(=O)(C(F)(F)F)O
InChIInChI=1S/C62H82N20O13S.C2HF3O2/c63-49(83)31-73-53(88)43(24-35-12-3-1-4-13-35)78-54(89)41(18-9-21-69-61(64)65)77-59(94)47(28-52(86)87)81-60(95)48-33-96-23-11-20-50(84)72-32-51(85)75-46(27-38-30-68-34-74-38)58(93)79-44(25-36-14-5-2-6-15-36)56(91)76-42(19-10-22-70-62(66)67)55(90)80-45(57(92)82-48)26-37-29-71-40-17-8-7-16-39(37)40;3-2(4,5)1(6)7/h1-8,12-17,29-30,34,41-48,71H,9-11,18-28,31-33H2,(H2,63,83)(H,68,74)(H,72,84)(H,73,88)(H,75,85)(H,76,91)(H,77,94)(H,78,89)(H,79,93)(H,80,90)(H,81,95)(H,82,92)(H,86,87)(H4,64,65,69)(H4,66,67,70);(H,6,7)/t41-,42-,43-,44+,45+,46-,47-,48-;/m0./s1
InChIKeyFNRWRBZUAMZCEI-ZXLAOGNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MSG606 TFA (MSH Analog) MC1R Antagonist: Potency and Receptor Activity Profile for Research Procurement


MSG606 TFA is a trifluoroacetate salt of a cyclic peptide melanocortin receptor ligand, derived from gamma-melanocyte-stimulating hormone (γ-MSH) . It functions as a potent and selective antagonist of the human melanocortin-1 receptor (MC1R) with an IC50 of 17 nM, while exhibiting partial agonist activity at human MC3 and MC5 receptors (EC50s of 59 nM and 1300 nM, respectively) [1]. This unique mixed pharmacology distinguishes it from both full pan-antagonists and selective agonists, positioning it as a specialized tool for dissecting MC1R-mediated signaling pathways. Its demonstrated in vitro binding to A375 melanoma cells and sex-specific in vivo reversal of morphine-induced hyperalgesia in female mice underscore its value for targeted research applications [1].

Why Generic Substitution Fails for MSG606 TFA in Melanocortin Research


Generic substitution with other MC1R ligands is problematic due to MSG606 TFA's unique combination of high MC1R antagonist potency (IC50 17 nM) and partial agonism at MC3R/MC5R, a profile not shared by prototypical agonists (e.g., α-MSH) or pan-antagonists (e.g., SHU9119) . Furthermore, its demonstrated sex-specific in vivo efficacy—reversing hyperalgesia in female but not male mice—is a functional characteristic not replicated by NMDA receptor antagonists like MK-801, which instead show male-specific effects [1]. These pharmacodynamic distinctions mean that substituting MSG606 TFA with a related compound will alter experimental outcomes and confound interpretation of MC1R-specific contributions.

MSG606 TFA Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Selection


Comparative MC1R Antagonist Potency: MSG606 TFA vs. JNJ-10229570

MSG606 TFA demonstrates significantly higher potency as a human MC1R antagonist compared to the small molecule JNJ-10229570. While MSG606 TFA exhibits an IC50 of 17 nM [1], JNJ-10229570 displays a much weaker IC50 of 270 nM in a similar radioligand binding assay against the human receptor . This ~16-fold difference in potency highlights MSG606 TFA's suitability for experiments requiring robust and complete MC1R blockade at lower concentrations.

MC1R Melanocortin Receptor GPCR

Selectivity Profile Comparison: MSG606 TFA vs. Pan-MC Antagonist SHU9119

Unlike the pan-melanocortin receptor antagonist SHU9119, MSG606 TFA exhibits a mixed profile of MC1R antagonism (IC50 17 nM) with partial agonism at MC3R and MC5R (EC50 59 nM and 1300 nM, respectively) [1]. SHU9119 acts as a full antagonist at both MC3R and MC4R with sub-nanomolar IC50 values (0.23 nM and 0.06 nM) [2]. This stark difference in pharmacology means that SHU9119 cannot replicate the nuanced, receptor-specific modulation achieved by MSG606 TFA.

MC1R MC3R MC5R Melanocortin Receptor

In Vivo Sex-Specific Efficacy: MSG606 TFA vs. NMDAR Antagonist MK-801

In a morphine-induced hyperalgesia (MIH) model, MSG606 TFA exhibits a striking sex-specific effect, reversing hyperalgesia exclusively in female mice, with a reported ~60% increase in pain response latency [1]. In stark contrast, the NMDA receptor antagonist MK-801 reversed MIH in male mice only, increasing latencies by 72% [1]. This direct head-to-head comparison demonstrates that MSG606 TFA and MK-801 target distinct, sex-dependent mechanisms underlying MIH.

Pain Sex Differences Hyperalgesia In Vivo

Comparative Selectivity for MC1R: MSG606 TFA vs. LTT1-44

While MSG606 TFA is widely recognized as a potent and selective MC1R antagonist (IC50 17 nM) [1], a more recent tetrapeptide, LTT1-44, has been reported to possess a higher degree of selectivity (≥40-fold) for the mouse MC1R over other melanocortin receptors, albeit with lower potency (80 nM) [2]. This trade-off between potency and selectivity presents a key decision point: MSG606 TFA offers higher potency on the human receptor, whereas LTT1-44 provides greater selectivity on the mouse ortholog.

MC1R Selectivity Tetrapeptide Antagonist

Neuroprotective Tool Validation: MSG606 TFA as Antagonist Control for MC1R Agonist BMS-470539

In neuroprotection research, MSG606 TFA serves as a crucial antagonist control for validating MC1R-specific effects of agonists like BMS-470539. Studies have shown that MSG606 TFA can effectively eliminate the neuroprotective effects of BMS-470539 in models of cerebral ischemia, confirming the MC1R-dependent mechanism . This class-level inference underscores MSG606 TFA's utility in dissecting MC1R-mediated pathways, a function not served by agonists or less selective antagonists.

Neuroprotection MC1R Traumatic Brain Injury Antagonist

Optimal Research and Application Scenarios for MSG606 TFA Based on Quantitative Evidence


Investigating Sex-Specific Mechanisms of Opioid-Induced Hyperalgesia

Given its direct head-to-head evidence showing reversal of morphine-induced hyperalgesia exclusively in female mice (with a ~60% increase in latency), MSG606 TFA is the compound of choice for studies dissecting female-specific pain pathways and the role of MC1R in sex-dependent opioid pharmacology [1]. Substitution with MK-801 or other non-sex-specific tools would fail to capture this critical biological variable.

MC1R-Selective Pathway Dissection in Melanoma and Neuroprotection Research

In experimental systems where off-target effects on MC3R and MC4R must be minimized, MSG606 TFA's high MC1R antagonist potency (IC50 17 nM) and defined partial agonist profile at MC3R/MC5R offer a clear advantage over pan-antagonists like SHU9119 [2]. This makes it a precise tool for validating MC1R-specific roles in melanoma cell binding, neuroprotection, and inflammation, as demonstrated by its use to block BMS-470539-mediated neuroprotection .

Human-Specific MC1R Pharmacology Studies Requiring High Potency

For investigations focused on the human MC1R receptor, MSG606 TFA's superior potency (IC50 17 nM) compared to less potent human MC1R antagonists like JNJ-10229570 (IC50 270 nM) or mouse-selective tools like LTT1-44 makes it the preferred candidate for robust target engagement and signal transduction studies in human cell lines .

Preclinical In Vivo Studies Requiring High Purity and Defined Solubility

For reproducible in vivo pharmacology, procurement of MSG606 TFA from suppliers offering ≥95% HPLC purity and detailed solubility formulations (e.g., DMSO:Tween 80:Saline) ensures consistent dosing and minimizes experimental variability . This is particularly critical for sensitive behavioral assays like those demonstrating its sex-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Msg606 tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.